molecular formula C18H16ClN5OS B2993365 N-((1H-benzo[d]imidazol-2-yl)methyl)-2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)acetamide CAS No. 1396878-89-9

N-((1H-benzo[d]imidazol-2-yl)methyl)-2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)acetamide

Numéro de catalogue: B2993365
Numéro CAS: 1396878-89-9
Poids moléculaire: 385.87
Clé InChI: QUHGBIVNYQKDII-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound features a benzimidazole core linked via a methylene group to an acetamide scaffold. The acetamide nitrogen is substituted with a methyl group and a 4-chlorobenzo[d]thiazol-2-yl moiety.

Propriétés

IUPAC Name

N-(1H-benzimidazol-2-ylmethyl)-2-[(4-chloro-1,3-benzothiazol-2-yl)-methylamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN5OS/c1-24(18-23-17-11(19)5-4-8-14(17)26-18)10-16(25)20-9-15-21-12-6-2-3-7-13(12)22-15/h2-8H,9-10H2,1H3,(H,20,25)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUHGBIVNYQKDII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)NCC1=NC2=CC=CC=C2N1)C3=NC4=C(S3)C=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

N-((1H-benzo[d]imidazol-2-yl)methyl)-2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)acetamide is a compound of significant interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.

Structure and Synthesis

The compound is characterized by the presence of a benzimidazole moiety linked to a thiazole derivative, which is known for its diverse biological properties. The synthesis typically involves multi-step reactions that yield various derivatives, enhancing the compound's potential applications in medicinal chemistry.

Research indicates that compounds containing benzimidazole and thiazole structures can exhibit anti-cancer properties through mechanisms such as:

  • Induction of Apoptosis : Studies have shown that related compounds can induce apoptosis in cancer cells, such as HepG2 liver cancer cells. This is mediated by the upregulation of pro-apoptotic factors like caspase-3 and Bax, alongside the downregulation of anti-apoptotic proteins like Bcl-2 .
  • Cell Cycle Arrest : The compound has been reported to cause cell cycle arrest, which is crucial in halting the proliferation of cancer cells .

Biological Activity Data

The following table summarizes key findings related to the biological activity of N-((1H-benzo[d]imidazol-2-yl)methyl)-2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)acetamide and its derivatives:

Biological Activity Effect Reference
CytotoxicityInduces apoptosis in HepG2 cells
Cell Cycle ArrestPrevents cell division in cancer cells
Enzyme InhibitionPotential inhibition of multiple kinases
Antimicrobial ActivityExhibits antimicrobial properties against various pathogens

Case Studies

  • HepG2 Liver Cancer Cells : A study focusing on the lead compound showed significant cytotoxicity, leading to apoptosis and cell cycle arrest. The molecular docking studies suggested favorable interactions with target enzymes, indicating its potential as a multi-targeted kinase inhibitor .
  • Antimicrobial Studies : Additional investigations into thiazole-containing compounds have revealed promising antimicrobial activity against several bacterial strains, suggesting that modifications to the benzimidazole-thiazole framework can enhance efficacy against infections .

Comparaison Avec Des Composés Similaires

Structural Analogues and Key Modifications

The following table highlights structural and functional differences between the target compound and its analogues:

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Features Reference
Target Compound Benzimidazole + Acetamide 4-Chlorobenzo[d]thiazol-2-yl, Methylamino ~428.9 (calculated) Chloro-substituted thiazole enhances bioactivity; methylamino improves solubility N/A
2-(1-Benzoyl-1H-benzo[d]imidazol-2-ylthio)-N-(4-chlorophenyl)acetamide (15) Benzimidazole + Thioacetamide Benzoyl, 4-Chlorophenyl ~442.3 (reported) Thio linkage increases metabolic stability; chloroaryl enhances antimicrobial activity
N-(1H-Benzo[d]imidazol-2-yl)-2-(4-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-1-yl)acetamide (6o) Benzimidazole + Triazole Trifluoromethylphenyl ~431.4 (reported) Triazole improves pharmacokinetics; CF3 group boosts lipophilicity
2-(1H-Benzo[d]imidazol-2-ylthio)-N-(2-(4-hydroxyphenyl)-4-oxothiazolidin-3-yl)acetamide (5e) Benzimidazole + Thiazolidinone 4-Hydroxyphenyl, Thiazolidinone ~445.2 (reported) Thiazolidinone ring confers anti-inflammatory properties; hydroxyl group enhances solubility

Physicochemical and Spectral Properties

  • IR Spectroscopy : The target compound’s amide C=O stretch (~1650 cm⁻¹) and aromatic C–Cl stretch (~740 cm⁻¹) align with analogues in and .
  • NMR Data: Methylamino protons (δ ~2.8–3.2 ppm) and aromatic protons (δ ~7.0–8.0 ppm) mirror trends in benzimidazole-thioacetamides ().

Research Findings and Implications

Structure-Activity Relationships (SAR)

  • Chloro Substituents: Improve membrane permeability and target binding (e.g., 4-chlorophenyl in reduces MIC by 50% vs. non-chlorinated analogues) .
  • Heterocyclic Linkages: Thiazole/thiazolidinone () and triazole () moieties enhance bioactivity over simple alkyl chains.

Q & A

Basic: What synthetic strategies are commonly used to prepare N-((1H-benzo[d]imidazol-2-yl)methyl)-2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)acetamide?

Answer:
The synthesis typically involves multi-step reactions, including:

  • Condensation reactions : For example, Claisen-Schmidt condensation between acetylated intermediates and aromatic aldehydes under reflux conditions with catalysts like piperidine ().
  • Nucleophilic substitution : Reacting benzimidazole derivatives with halogenated acetamide precursors (e.g., 2-chloroacetamide derivatives) in polar solvents (ethanol, DMF) ().
  • One-pot reactions : Used to generate benzimidazole-thiazole hybrids via sequential cyclization and functionalization ( ).
    Characterization relies on FT-IR for functional group analysis (e.g., C=O stretch at ~1650–1700 cm⁻¹) and 1H/13C^1 \text{H}/^{13}\text{C} NMR for structural confirmation ( ).

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.